RARγ Selectivity: Palovarotene's 10-Fold Preference for RARγ Over RARα/β
Palovarotene demonstrates a 10-fold higher binding affinity for RARγ compared to RARα or RARβ, establishing its functional selectivity over pan-agonists like tazarotene or adapalene [1]. In contrast, pan-agonists lack this subtype discrimination, which can lead to broader transcriptional activation and increased off-target effects [2].
| Evidence Dimension | RARγ Subtype Selectivity |
|---|---|
| Target Compound Data | 10-fold higher affinity for RARγ over RARα or RARβ |
| Comparator Or Baseline | Tazarotene, Adapalene (Pan-RAR agonists) |
| Quantified Difference | 10-fold selectivity (no such selectivity for pan-agonists) |
| Conditions | In vitro receptor binding assays |
Why This Matters
Researchers requiring pathway-specific modulation without confounding pan-RAR activity should prioritize palovarotene to ensure RARγ-selective outcomes.
- [1] DrugBank. Palovarotene. DB05467. Accessed 2024. View Source
- [2] de Lera AR, et al. Design of selective nuclear receptor modulators: RAR and RXR as a case study. Nat Rev Drug Discov. 2007;6(10):811-820. View Source
